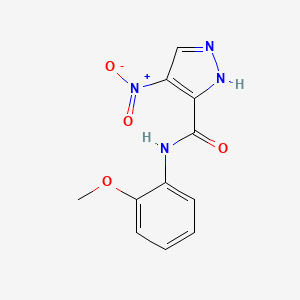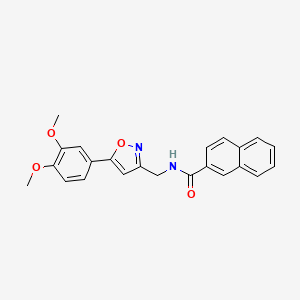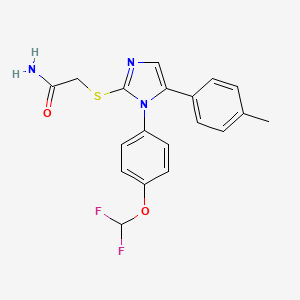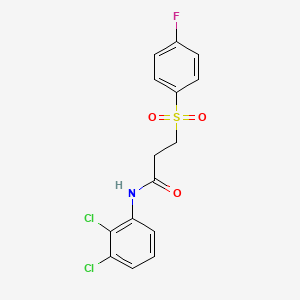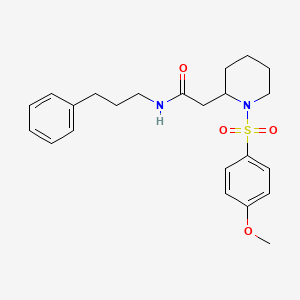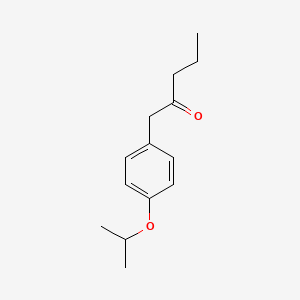
1-(4-Isopropoxyphenyl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Isopropoxyphenyl)pentan-2-one” is a chemical compound with the molecular formula C14H20O2 and a molecular weight of 220.31 . It has various applications in fields like medicine, organic chemistry, and industry.
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . One method involves heating the compound at 200 - 220℃ for 3 hours . Another method involves a multi-step reaction with 2 steps: 1) aq.NaOH for 3 hours at 75 - 80 °C, and 2) heating for 3 hours at 200 - 220 °C . A third method involves a multi-step reaction with 3 steps: 1) sodium ethoxide and benzene for 5 hours at 60 - 65 °C, 2) aq.NaOH for 3 hours at 75 - 80 °C, and 3) heating for 3 hours at 200 - 220 °C .Molecular Structure Analysis
The molecular structure of “1-(4-Isopropoxyphenyl)pentan-2-one” can be represented as CCCC(CC1=CC=C(OC©C)C=C1)=O .Wissenschaftliche Forschungsanwendungen
Novel Polymorph Discovery and Characterization
A new polymorph of 1-(4-hydroxyphenyl)pentan-1-one was identified through differential scanning calorimetry, hot stage microscopy, and X-ray powder diffraction studies. This discovery contributes to understanding the material's crystalline forms, highlighting significant differences in stability and physical properties between the newly identified form and the previously known phase. The findings suggest potential implications for the thermodynamic stability and polymorphic behavior of similar compounds (Lopes et al., 2017).
Bioremediation of Environmental Pollutants
Laccase from Fusarium incarnatum UC-14, in a non-aqueous catalysis system, demonstrated significant efficiency in the biodegradation of Bisphenol A, a recognized endocrine-disrupting chemical. The enzymatic system facilitated the oxidative degradation of Bisphenol A, suggesting potential applications for the bioremediation of phenolic environmental pollutants (Chhaya & Gupte, 2013).
Anticancer Drug Development
Research on amino acetate functionalized Schiff base organotin(IV) complexes revealed their potential as anticancer drugs. Structural characterization and in vitro cytotoxicity studies indicated that these complexes exhibit significant cytotoxicity against various human tumor cell lines. This study highlights the role of organometallic chemistry in developing new therapeutic agents (Basu Baul et al., 2009).
Biofuel Production through Microbial Engineering
Metabolic engineering efforts have focused on developing microbial strains for the production of pentanol isomers, demonstrating the potential application of these chemicals as biofuels. This research is pivotal for advancing biofuel technologies and reducing reliance on fossil fuels (Cann & Liao, 2009).
Development of Metal(II) Complexes with Antibacterial and Antioxidant Properties
Studies on metal(II) complexes of a specific Schiff base ligand indicated notable antibacterial and antioxidant activities. These findings contribute to the exploration of new compounds for medical and pharmacological applications, particularly in combating microbial infections and oxidative stress (Ejidike & Ajibade, 2015).
Safety And Hazards
“1-(4-Isopropoxyphenyl)pentan-2-one” is a highly flammable liquid and vapor . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, ensure adequate ventilation, remove all sources of ignition, take precautionary measures against static discharges, and not to release it into the environment .
Eigenschaften
IUPAC Name |
1-(4-propan-2-yloxyphenyl)pentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-5-13(15)10-12-6-8-14(9-7-12)16-11(2)3/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKALYPREIVPOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropoxyphenyl)pentan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

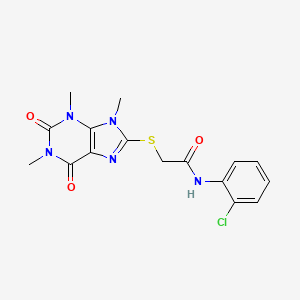
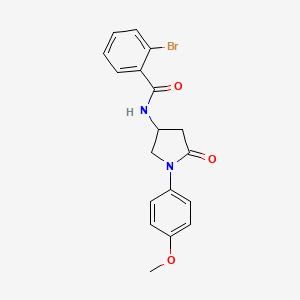
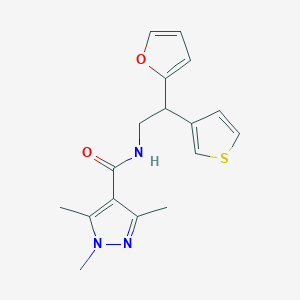
![N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2555303.png)
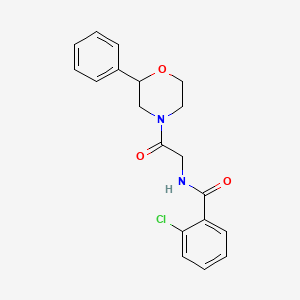
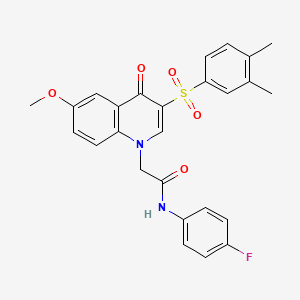
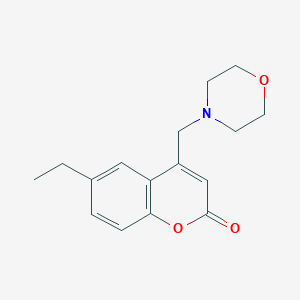
![2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555309.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)
